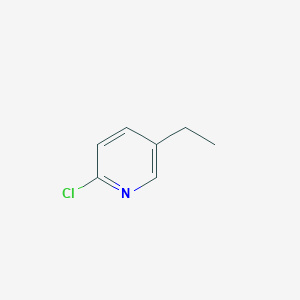
2-Chloro-5-ethylpyridine
Descripción general
Descripción
2-Chloro-5-ethylpyridine (2-CEP) is an organic compound belonging to the pyridine class of heterocycles. It is a colorless liquid with an aromatic odor and a molecular weight of 125.56 g/mol. It is a versatile compound with a wide range of applications in the chemical and pharmaceutical industries. 2-CEP has been used in the synthesis of a variety of compounds and as a starting material for the production of other heterocyclic compounds. It has also been used in the preparation of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 2-CEP has been studied for its potential use in the treatment of various diseases, including cancer and diabetes.
Aplicaciones Científicas De Investigación
Anticancer Research :
- The derivatives of 2-Chloro-5-ethylpyridine have been explored for potential anticancer properties. Research on pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, synthesized from related compounds, showed effects on the proliferation of cultured L1210 cells and survival of mice with P388 leukemia (Temple et al., 1983).
Antimicrobial Studies :
- Novel oxadiazoles synthesized from this compound showed varying degrees of antimicrobial activity. Compounds synthesized demonstrated potent to weak activity against bacteria and fungi (Gaonkar, Rai, & Prabhuswamy, 2006).
Polymer Chemistry :
- The behavior of Poly-2-vinylpyridine, a polymer related to this compound, in aqueous solutions was investigated. It exhibited conformational transitions as a function of neutralization with hydrochloric acid, providing insights into polymer chemistry (Puterman, Koenig, & Lando, 1979).
Coordination Chemistry :
- Research into coordination compounds involving 4-ethylpyridine, a related compound, contributed to the understanding of ligand exchange and oxidative addition in metal complexes (Carlin & Mccarley, 1989).
Chemical Synthesis and Reactivity :
- Studies on the synthesis and reactivity of 5-chloro-2,4-dihydroxypyridine, which shares structural similarities with this compound, contributed to the broader field of chemical synthesis (Kolder & Hertog, 2010).
- A study on the structure and properties of 2-ethylpyridine complexes with dichloro-nitrophenol also provides insights into molecular interactions in such systems (Majerz & Sawka-Dobrowolska, 1996).
Medicinal Intermediate Research :
- 2-Chloro-5-trichloromethylpyridine, an intermediate in the synthesis of medicines and pesticides, was studied for its separation and purification, indicating the importance of these compounds in pharmaceutical manufacturing (Su Li, 2005).
Supramolecular Chemistry :
- The formation of ionic complexes and new types of supramolecular synthons involving pyridine-based structures showcases the importance of such compounds in crystal engineering (Zaman, Tomura, & Yamashita, 1999).
Organometallic Chemistry :
- The interaction of osmium-hexahydride complexes with 2-vinylpyridine, related to this compound, provided insights into the activation of C-H bonds and the reduction of C-E bonds, illustrating important reactions in organometallic chemistry (Barrio, Esteruelas, & Oñate, 2004).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Biochemical Pathways
, pyridine derivatives are known to be involved in various biological processes. For instance, microbial degradation of pyridine derivatives has been studied extensively . Most proposed 2-hydroxypyridine degradation pathways begin with hydroxylation to 2,5-dihydroxypyridine, followed by maleamic acid, maleic acid, and fumaric acid formation .
Propiedades
IUPAC Name |
2-chloro-5-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQDSJJSRDWZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456067 | |
| Record name | 2-Chloro-5-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90196-32-0 | |
| Record name | 2-Chloro-5-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


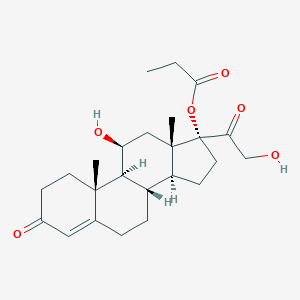
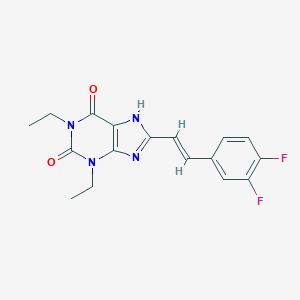
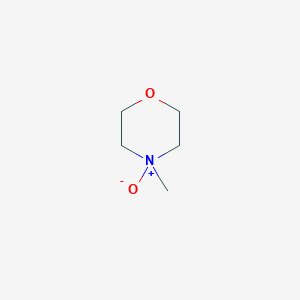
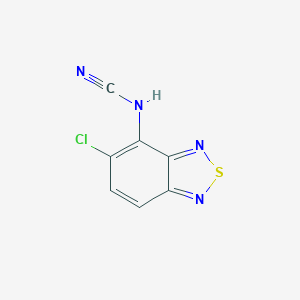
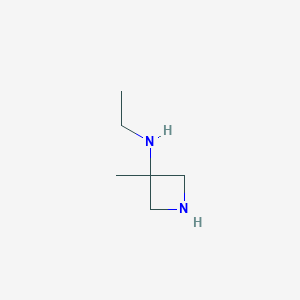
![(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134697.png)
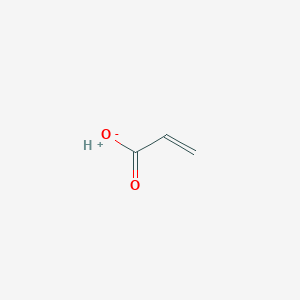
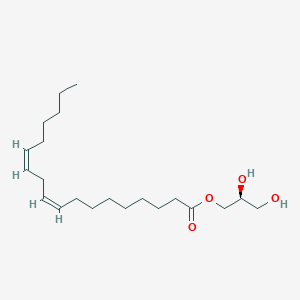
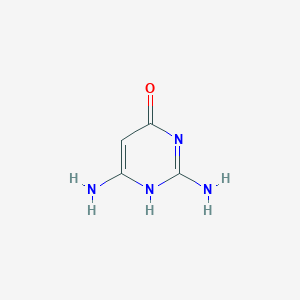
![(1R,15S,16R)-9,10,26-Trimethoxy-15,31-dimethyl-15-oxido-7,24,34-trioxa-31-aza-15-azoniaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene](/img/structure/B134707.png)
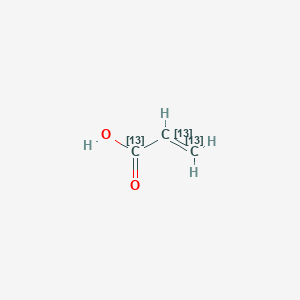
![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)
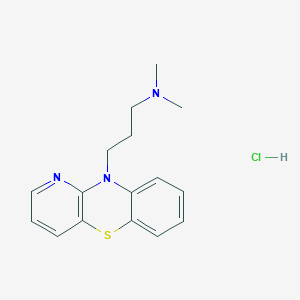
![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)